molecular formula C28H21N B183033 2,3,4,5-Tetraphenylpyrrole CAS No. 3263-79-4

2,3,4,5-Tetraphenylpyrrole

Cat. No.: B183033
CAS No.: 3263-79-4
M. Wt: 371.5 g/mol
InChI Key: IEZVMRGFNUNABR-UHFFFAOYSA-N
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Description

2,3,4,5-Tetraphenylpyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom The tetraphenyl substitution pattern on the pyrrole ring makes this compound particularly interesting due to its unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetraphenylpyrrole can be synthesized through the Piloty-Robinson reaction. This method involves heating deoxybenzoin azine in the presence of hydrogen chloride at 180°C, yielding this compound in high yield . Another method involves the condensation of benzoyl chloride derivatives with 2,3,4,5-tetraphenyl-1H-pyrrole in the presence of triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Piloty-Robinson reaction remains a reliable laboratory-scale synthesis method. Scaling up this reaction for industrial purposes would require optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetraphenylpyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation of this compound with lead tetra-acetate in the presence of 2,4-dinitrobenzenesulphenamide yields 2,4,5,6-tetraphenylpyrimidine and 2-(2,4-dinitrophenylthioamino)-2,3,4,5-tetraphenyl-2H-pyrrole .

Common Reagents and Conditions:

    Oxidation: Lead tetra-acetate is commonly used as an oxidizing agent.

    Substitution: Benzoyl chloride derivatives and triethylamine are used for substitution reactions.

Major Products:

    Oxidation: 2,4,5,6-Tetraphenylpyrimidine

    Substitution: Various substituted pyrrole derivatives

Mechanism of Action

The mechanism of action of 2,3,4,5-tetraphenylpyrrole in biological systems is primarily related to its ability to interact with various molecular targets. Its photophysical properties, such as room-temperature phosphorescence and aggregation-induced emission, enable it to be used as a bioimaging agent. The compound’s interaction with cellular components and its ability to emit light upon excitation make it useful for imaging applications .

Comparison with Similar Compounds

  • Phenyl-(2,3,4,5-tetraphenyl-1H-pyrrol-1-yl) methanone
  • (4-Chlorophenyl)-(2,3,4,5-tetraphenyl-1H-pyrrol-1-yl) methanone

Comparison: 2,3,4,5-Tetraphenylpyrrole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to other pyrrole derivatives, it exhibits superior room-temperature phosphorescence and aggregation-induced emission, making it particularly valuable for bioimaging applications .

Properties

IUPAC Name

2,3,4,5-tetraphenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZVMRGFNUNABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062941
Record name 1H-Pyrrole, 2,3,4,5-tetraphenyl-
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Molecular Weight

371.5 g/mol
Source PubChem
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CAS No.

3263-79-4
Record name 2,3,4,5-Tetraphenyl-1H-pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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